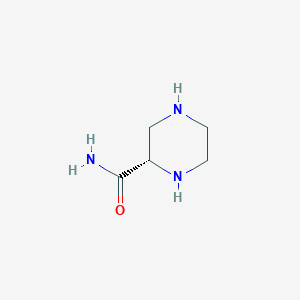

(S)-piperazine-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

159572-93-7 |

|---|---|

Molecular Formula |

C5H11N3O |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(2S)-piperazine-2-carboxamide |

InChI |

InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m0/s1 |

InChI Key |

BRYCUMKDWMEGMK-BYPYZUCNSA-N |

SMILES |

C1CNC(CN1)C(=O)N |

Isomeric SMILES |

C1CN[C@@H](CN1)C(=O)N |

Canonical SMILES |

C1CNC(CN1)C(=O)N |

Origin of Product |

United States |

Stereochemical Control and Rigorous Optical Purity Assessment

Quantitative Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. numberanalytics.com It reflects the degree to which one enantiomer is present in greater amounts than the other. Several sophisticated analytical techniques are employed to accurately quantify the ee of (S)-piperazine-2-carboxamide.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

For the analysis of piperazine (B1678402) derivatives, polysaccharide-based CSPs are commonly used. nih.gov Columns such as Chiralcel OD, which features cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector, have proven effective in resolving enantiomers of various 1,4-disubstituted piperazine derivatives. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

In a specific method for determining the enantiomeric excess of (S)-piperazine-2-carboxylic acid, a related compound, an Astec Chirobiotic T column is used. google.com The mobile phase consists of a potassium phosphate (B84403) buffer and methanol, and detection is carried out at 198 nm. google.com This type of detailed method development is crucial for achieving baseline separation of the enantiomers, which is necessary for accurate quantification. For instance, in the resolution of racemic piperazine-2-carboxamide (B1304950), chiral HPLC analysis after derivatization is used to confirm the high enantiomeric excess (>99% ee) of the resulting (S)-piperazine-2-carboxylic acid. biosynth.com

Table 1: Example of Chiral HPLC Method for Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Astec Chirobiotic T (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 50 mM Potassium Phosphate, pH 7.0B: Methanol |

| Elution Mode | Isocratic (90% A) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 10 °C |

| Detection | DAD at 198 nm |

This table illustrates a typical set of conditions for the chiral HPLC analysis of piperazine-based compounds, as described in related literature. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric purity. In the presence of a chiral shift reagent (CSR), the NMR signals of the two enantiomers, which are otherwise indistinguishable, become resolved. CSRs are typically paramagnetic lanthanide complexes that form diastereomeric complexes with the chiral substrate, leading to different chemical shifts for the corresponding protons. bhu.ac.inyork.ac.uk

For α-amino acids, which are structurally related to this compound, samarium-based complexes like Sm-pdta have been shown to be effective CSRs in aqueous solutions (D2O). tcichemicals.com These reagents cause less line broadening at high magnetic fields compared to their europium counterparts, allowing for more accurate integration of the separated signals. tcichemicals.com The magnitude of the induced shift difference between the enantiomers depends on the stability and geometry of the diastereomeric complexes formed. While specific applications of CSRs for this compound are not extensively detailed in the provided search results, the principles derived from similar molecules are directly applicable.

Factors Governing Stereoselectivity in Synthetic and Resolution Processes

The stereochemical outcome of a chemical reaction or resolution process is governed by a variety of factors. In the synthesis of this compound, achieving high stereoselectivity is a key challenge.

One common strategy is the kinetic resolution of a racemic mixture. This involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For example, the kinetic resolution of racemic piperazine-2-carboxamide can be achieved using stereospecific amidases from whole bacterial cells. researchgate.net These enzymes selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product, both with high optical purity. For instance, using Klebsiella terrigena, (S)-piperazine-2-carboxylic acid can be produced with an enantiomeric excess of 99.4%. researchgate.net Similarly, enzymes like leucine (B10760876) aminopeptidase (B13392206) and proteases such as Alcalase have been successfully employed in the resolution of piperazine-2-carboxamide and its derivatives. researchgate.netumn.edu

In enzyme-catalyzed resolutions, factors such as the choice of enzyme, substrate structure, solvent, and temperature all play a crucial role in determining the enantioselectivity (often expressed as the E-value). For instance, the enzyme CAL-A (lipase A from Candida antarctica) shows high enantioselectivity (E > 200) in the N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester. arkat-usa.orgresearchgate.net The nature of the acyl donor and the solvent system can also significantly impact the reaction rate and selectivity. arkat-usa.orgresearchgate.net

Dynamic kinetic resolution (DKR) is an even more efficient approach where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. arkat-usa.org Aldehyde-based DKR of a piperazine derivative has been shown to yield the S-enantiomer with up to 75% yield. arkat-usa.orgresearchgate.net

Methods for Absolute Configuration Assignment and Validation

Determining the absolute configuration of a chiral molecule, i.e., the actual spatial arrangement of its atoms, is a critical step in its characterization.

X-ray crystallography is considered the gold standard for determining absolute configuration. researchgate.net This technique provides a definitive three-dimensional structure of a molecule in the crystalline state. If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis can unambiguously establish its stereochemistry. While the search results mention the use of X-ray crystallography for determining the relative stereochemistry of piperazine derivatives and for confirming the absolute configuration of other chiral molecules, a specific crystal structure of this compound was not explicitly found in the provided results. nih.govpdbj.orgnih.gov

In the absence of a crystal structure, the absolute configuration can be determined by chemical correlation . This involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, without affecting the stereocenter . For example, the absolute configuration of enantiomers of a piperazine-2-carboxylic acid derivative was determined by a chemical correlation with D-asparagine, a compound of known stereochemistry. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-piperazine-2-carboxylic acid |

| D-asparagine |

| N-4-Boc-piperazine-2-carboxylic acid methyl ester |

| (S)-aziridine |

| (S)-amino acid methyl ester hydrochloride |

| N-tosyl diamine |

| protected diamino-alcohol |

| 2-oxopiperazine |

| (R)-(–)-phenylglycinol |

| N-Boc glycine |

| bromoacetic acid |

| (S)-aziridine |

| (S)-amino acid methyl ester hydrochloride |

| N-tosyl diamine |

| protected diamino-alcohol |

| 2-oxopiperazine |

| (R)-(–)-phenylglycinol |

| N-Boc glycine |

| bromoacetic acid |

| (S)-piperazine-2-carboxylic acid dihydrochloride (B599025) |

| (R)-piperazine-2-carboxylic acid dihydrochloride |

| pyrazine-2-carboxamide |

| racemic piperazine-2-carboxamide |

| (S)-1-Butanoyl-4-tert-butyloxypiperazine-2-carboxylic acid methyl ester |

| methyl N-β-Boc-l-α,β-diaminopropionate hydrochloride |

| diamine |

| α-bromoketones |

| dipeptides |

| trans-piperazines |

| cis piperazines |

| 2-methyl piperazine |

| homochiral cyclic sulfamidate |

| aminoalkene |

| 2,6-disubstituted piperazine |

| cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines |

| α-amino sulfinylimines |

| (R)-phenylglycinol |

| (S)-1-(3,4-Dichlorophenyl)-4-(2-oxo-1,2-dihydroquinoline-4-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-2-carboxamide |

| thiophenesulfonamide |

| pyrrolopyridine derivative |

| Nirmatrelvir |

| | (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | | (-)-chlorophosphine | | (S)-(-)-2-PIPERAZINECARBOXYLIC ACID | | (S)-(+)-2-PIPERAZINECARBOXYLIC ACID | | (S)-piperazine-2-carboxylate | | (R)-piperazine-2-carboxylic acid | | (S)-piperazine-2-carboxylic acid zwitterion | | valine | | europium propylenediaminetetraacetate complex | | Samarium complex (Sm-pdta) | | Thrombin | | (S)-N-(2-(aminomethyl)- ... 2-yl)methyl]piperazine-2-carboxamide | | 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione | | endosulfan (B1671282) sulfate (B86663) | | cyclotrixylohydroquinoylene (CTX) derivative | | piperazine-2,3-dicarboxylic acids | | willardiine | | N1-substituted piperazine-2,3-dicarboxylates | | carbamazepine (B1668303) | | S-naproxen | | Niclosamide Anhydrous | | Niclosamide Piperazine Salt | | Niclosamide Monohydrate | | Triclabendazole | | Nitroxynil | | Oxyclozanide | | Sodium Tri-sec-butylborohydride | | Lithium tri-sec-butylborohydride | | Sodium deuteride (B1239839) |

Application As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Complex Heterocyclic Frameworks

The piperazine (B1678402) ring is a prevalent scaffold in numerous natural and synthetic compounds, often imparting desirable physicochemical properties. researchgate.net The defined stereochemistry of (S)-piperazine-2-carboxamide allows for the stereocontrolled synthesis of more complex heterocyclic systems. For instance, it serves as a foundational element for creating bicyclic piperazine derivatives, such as diaza[3.3.0]octane carboxylic acids, through stereocontrolled synthetic routes. researchgate.net The amide functionality and the secondary amines of the piperazine ring provide reactive handles for further elaboration, enabling the fusion of additional rings and the introduction of diverse substituents. This versatility has been exploited in the development of lead discovery libraries containing a wide array of piperazine-based analogues with potential applications in various therapeutic areas. researchgate.netnih.gov

Role in the Enantioselective Synthesis of Biologically Relevant Molecules (e.g., Nucleoside Transport Blockers like Draflazine)

A significant application of this compound is in the enantioselective synthesis of biologically important molecules. A notable example is its use in the synthesis of the potent nucleoside transport blocker, draflazine. researchgate.nettandfonline.comtandfonline.com The synthesis commences with the kinetic resolution of N-t-Boc-piperazine carboxamide, often employing an enzyme like leucine (B10760876) aminopeptidase (B13392206), to yield the desired (S)-enantiomer. tandfonline.comtandfonline.com Subsequent sequential alkylation and manipulation of the functional groups of the carboxamide lead to the formation of draflazine, preserving the stereochemical integrity of the chiral center. researchgate.nettandfonline.com This approach highlights the efficiency of using enzymatically resolved this compound to access enantiomerically pure and complex pharmaceutical agents.

Preparation of Structurally Diverse Piperazine Derivatives with Defined Stereochemistry

The inherent chirality of this compound makes it an invaluable starting material for producing a wide range of piperazine derivatives with specific, predetermined stereochemistry. researchgate.net This is crucial in drug discovery and development, where the biological activity of a molecule is often dependent on its stereoisomeric form. By utilizing this compound, chemists can avoid the need for challenging chiral separations later in a synthetic sequence.

Methodologies have been developed for the asymmetric synthesis of various substituted piperazines starting from this chiral building block. For example, it has been used in the synthesis of 2-piperazinecarboxamides, which are potent and selective melanocortin-4 receptor (MC4R) agonists. nih.gov The synthesis involves coupling the piperazine core with other chiral fragments to produce diastereomeric products that can be separated to yield the desired trans-piperazine derivatives. nih.gov Furthermore, solid-phase synthetic routes have been established to generate large libraries of piperazine-2-carboxamide (B1304950) derivatives for high-throughput screening. nih.gov

Table 1: Examples of Piperazine Derivatives Synthesized from this compound

| Derivative Class | Synthetic Approach | Key Feature |

| Draflazine | Enzymatic resolution followed by sequential alkylation and functional group manipulation. tandfonline.comtandfonline.com | Enantiomerically pure nucleoside transport blocker. |

| MC4R Agonists | Coupling with other chiral fragments. nih.gov | Stereochemically defined dipeptides. |

| Lead Discovery Libraries | Solid-phase synthesis. nih.gov | Structural diversity for screening. |

Integration into Multi-Step Linear and Convergent Synthetic Pathways

The strategic placement of reactive functional groups in this compound allows for its seamless integration into both linear and convergent multi-step synthetic pathways. In a linear sequence, the molecule can be sequentially modified at its different reactive sites to build up molecular complexity step-by-step.

Analytical and Spectroscopic Methodologies for Structural Elucidation in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (S)-piperazine-2-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound and its derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are analyzed. For instance, in the ¹H NMR spectrum of (S)-piperazine-2-carboxylic acid dihydrochloride (B599025) in D₂O, distinct signals are observed for the protons on the piperazine (B1678402) ring. google.combiosynth.com Specifically, a doublet of doublets corresponding to one proton is seen at approximately 4.17 ppm, while other protons of the ring appear as multiplets in the range of 3.33-3.91 ppm. google.combiosynth.com The protons of the amide group and the amine protons also give characteristic signals, though their positions can be affected by the solvent and concentration. tandfonline.com The temperature-dependent behavior of these signals in substituted piperazines can reveal information about conformational isomers. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the amide, and the four unique carbon atoms of the piperazine ring. In a related compound, (S)-N-t-Boc-piperazine-2-carboxamide, the carbon signals appear at specific chemical shifts, including those for the piperazine ring carbons and the carbonyl carbon. tandfonline.com The presence of broad signals in the ¹³C NMR spectra of some piperazine derivatives can indicate dynamic processes such as ring inversion or restricted rotation around the amide bond. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Mass Spectrometry (MS): In a typical mass spectrum, this compound (C₅H₁₁N₃O) would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of approximately 129.16 g/mol . nih.govbiosynth.com For example, a related compound, pyrazine-2-carboxamide, shows a [M+H]⁺ peak at m/z 124.19 in LC-MS analysis. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For pyrazine-2-carboxamide, the calculated m/z for C₅H₆ON₃⁺ is 124.0505, and the found value was 124.0504, confirming the elemental composition. beilstein-journals.org Similarly, HRMS is used to verify the composition of various piperazine derivatives in research, often with a tolerance of 5 ppm. beilstein-journals.orgpreprints.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For the related pyrazine-2-carboxamide, characteristic IR peaks are observed at 3422 and 3132 cm⁻¹ (N-H stretching of the amide), and 1669 cm⁻¹ (C=O stretching of the amide). beilstein-journals.org For (S)-N-t-Boc-piperazine-2-carboxamide, IR absorptions are noted in the range of 3600-2600 cm⁻¹ and at 1680 cm⁻¹. tandfonline.com These characteristic absorptions confirm the presence of the amide and amine functional groups within the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is compared with the theoretical values calculated from the molecular formula to verify the purity and composition of the synthesized this compound. For pyrazine-2-carboxamide (C₅H₅N₃O), the calculated elemental composition is C 48.78%, H 4.09%, and N 34.13%. The experimental values found were C 48.60%, H 4.19%, and N 33.70%, which are in close agreement with the theoretical values. beilstein-journals.org Similarly, for a related piperazine derivative, the calculated values were C 46.50%, H 8.58%, N 32.53%, and the found values were C 46.49%, H 8.50%, N 32.30%. beilstein-journals.org

Chromatographic Purity Profiling (e.g., Analytical HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. Analytical HPLC separates the target compound from any impurities, and the purity is determined by the relative area of the peak corresponding to the compound. In the synthesis of piperazine derivatives, HPLC is routinely used to monitor reaction progress and to confirm the purity of the final products, with purities often exceeding 95%. acs.org For instance, in the enzymatic resolution of racemic piperazine-2-carboxamide (B1304950), HPLC is used to monitor the formation of the (S)-acid, showing 52% acid formation after 21 hours. google.com Chiral HPLC methods are also employed to determine the enantiomeric excess (ee) of chiral compounds like this compound. tandfonline.com

Computational and Theoretical Investigations of S Piperazine 2 Carboxamide

Conformational Analysis and Energy Minimization Studies

The conformational landscape of (S)-piperazine-2-carboxamide is primarily defined by the puckering of the piperazine (B1678402) ring and the orientation of the C2-carboxamide substituent. The piperazine ring, like cyclohexane, predominantly adopts low-energy chair conformations to minimize torsional and steric strain. However, boat and twist-boat conformations are also possible and can be relevant in specific environments, such as receptor binding. physchemres.orgijcce.ac.ir

Chair Conformations: The principal conformational question for the chair form of this compound is the preference of the carboxamide group for either an axial or equatorial position.

Equatorial Conformer: Placing the bulky carboxamide group in the equatorial position is generally favored to minimize 1,3-diaxial interactions with the axial hydrogen atoms on C3 and C5 and the lone pair on the N1 nitrogen.

Axial Conformer: In the axial position, the carboxamide group experiences greater steric hindrance. However, in some N-substituted piperazines, the axial conformation can be stabilized by other effects, such as intramolecular hydrogen bonding or specific orbital interactions. nih.gov

Energy minimization studies, typically performed using molecular mechanics (MM) force fields (e.g., MMFF94) or quantum mechanical methods, are employed to determine the relative stabilities of these conformers. scribd.com For 2-substituted piperazines, the chair conformation is well-established as the global minimum on the potential energy surface. physchemres.org The presence of the amide functional group also introduces a rotational barrier around the C2-C(O) bond and the C(O)-N bond, further diversifying the conformational space. rsc.org

Computational studies on analogous 2-substituted piperazines indicate a clear energy preference for the equatorial conformer. The energy difference between the axial and equatorial forms is a key determinant of the conformational equilibrium.

Table 7.1.1: Calculated Relative Energies of this compound Conformers This table presents representative data derived from computational studies on analogous piperazine systems. Actual values may vary based on the computational method and solvent model used.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Chair | Equatorial | 0.00 | ~98.8 |

| Chair | Axial | 2.50 | ~1.2 |

| Twist-Boat | - | ~5.50 | <0.1 |

| Boat | - | ~6.50 | <0.1 |

These theoretical calculations underscore that this compound exists almost exclusively in a chair conformation with the carboxamide group occupying the equatorial position under standard conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. jksus.org Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and compute a range of electronic descriptors for piperazine derivatives. mdpi.comdergipark.org.tr

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity.

HOMO: For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the two nitrogen atoms, particularly the secondary amine at position 4 (N4), which is typically more basic and nucleophilic than the N1 nitrogen adjacent to the electron-withdrawing carboxamide group.

LUMO: The LUMO is generally centered on the π* antibonding orbital of the carbonyl group in the carboxamide moiety.

The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would show:

Negative Potential (Red/Yellow): Regions of high electron density, located around the carbonyl oxygen and the nitrogen atoms. These are the primary sites for electrophilic attack and hydrogen bond acceptance. nih.gov

Positive Potential (Blue): Regions of low electron density, found around the amine and amide N-H protons. These are sites for nucleophilic attack and hydrogen bond donation. nih.gov

Table 7.2.1: Predicted Electronic Properties of this compound from DFT Calculations This table contains representative values based on DFT (B3LYP/6-31G level) calculations for structurally related small molecules. mdpi.comdergipark.org.trtandfonline.com*

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates nucleophilic character (electron-donating ability) |

| LUMO Energy | +1.5 eV | Indicates electrophilic character (electron-accepting ability) |

| HOMO-LUMO Gap (ΔE) | 8.0 eV | Suggests high kinetic stability |

| Dipole Moment | ~3.5 D | Indicates a polar molecule with significant charge separation |

| Mulliken Charge on N4 | -0.45 e | Confirms nucleophilic character of the secondary amine |

| Mulliken Charge on Carbonyl C | +0.55 e | Confirms electrophilic character of the carbonyl carbon |

These quantum chemical descriptors collectively portray this compound as a stable, polar molecule with distinct nucleophilic (N4 amine) and electrophilic (carbonyl carbon) centers, guiding the prediction of its chemical interactions. acs.org

Molecular Modeling and Simulation of Chiral Recognition Phenomena

Chiral recognition is a phenomenon rooted in the differential interaction between two enantiomers and a chiral environment, such as an enzyme active site or a chiral stationary phase. nih.gov Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are instrumental in visualizing and quantifying these interactions at an atomic level. nih.govnih.gov

For this compound, its stereospecific interactions are governed by the three-dimensional arrangement of its functional groups around the C2 stereocenter. The distinct spatial orientation of the carboxamide group, the piperazine ring, and the hydrogen atoms on the chiral carbon allows for a three-point interaction with a chiral receptor, a classic model for enantiomeric discrimination.

A hypothetical molecular docking study of the (S) and (R) enantiomers of piperazine-2-carboxamide (B1304950) into the active site of a chiral receptor (e.g., an aminopeptidase) would reveal differences in binding affinity. tandfonline.comtandfonline.com These differences arise from variations in the quality of intermolecular interactions.

The (S)-enantiomer (Eutomer): May fit optimally into the binding pocket, forming strong hydrogen bonds between its amide N-H and carbonyl oxygen with complementary residues in the receptor. Its piperazine N-H groups can also act as hydrogen bond donors.

The (R)-enantiomer (Distomer): Might experience steric clashes or be unable to achieve the ideal geometry for optimal hydrogen bonding, resulting in a weaker binding affinity and a higher, less favorable binding energy. nih.gov

MD simulations can further explore the conformational adaptability of both the ligand and the receptor upon binding, providing a dynamic picture of the recognition process. nih.govnih.gov

Table 7.3.1: Illustrative Docking Results for Enantiomers of Piperazine-2-carboxamide with a Chiral Receptor This table presents a hypothetical scenario based on principles of chiral recognition and molecular docking. nih.govnih.gov

| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Receptor Residues | Interaction Type & Distance (Å) |

|---|---|---|---|

| This compound | -8.5 | Asp112 | H-bond (Amide N-H), 2.8 Å |

| Gln78 | H-bond (Carbonyl C=O), 2.9 Å | ||

| Tyr150 | H-bond (Piperazine N4-H), 3.1 Å | ||

| (R)-piperazine-2-carboxamide | -6.2 | Asp112 | H-bond (Amide N-H), 3.4 Å (weaker) |

| Gln78 | Steric Repulsion | ||

| Tyr150 | H-bond (Piperazine N4-H), 3.5 Å (weaker) |

The data illustrates that the lower binding energy and more favorable interactions of the (S)-enantiomer would lead to its preferential binding, which is the essence of chiral recognition.

Theoretical Prediction of Stereoselectivity in Proposed Reactions

Computational chemistry provides powerful tools for predicting the stereochemical outcome of chemical reactions. numberanalytics.com By calculating the energy profiles of reaction pathways leading to different stereoisomers, the most likely product can be identified. This is typically achieved by locating the transition states (TS) for each pathway and comparing their relative free energies (ΔG‡). researchgate.netacs.org

Consider a proposed stereoselective synthesis of this compound via the asymmetric reduction of a precursor, 2,3-dihydropyrazine-2-carboxamide, using a chiral catalyst. Two competing reaction pathways exist: one leading to the (S)-product and one to the (R)-product. Each pathway proceeds through a diastereomeric transition state.

DFT calculations can be used to model the geometries and energies of these two transition states:

TS-S: The transition state leading to the (S)-enantiomer.

TS-R: The transition state leading to the (R)-enantiomer.

The stereoselectivity of the reaction is determined by the energy difference between these two transition states (ΔΔG‡ = ΔG‡(R) - ΔG‡(S)). According to transition state theory, a lower activation energy corresponds to a faster reaction rate. Therefore, the stereoisomer formed via the lower-energy transition state will be the major product. The predicted enantiomeric excess (% ee) can be calculated from this energy difference.

Table 7.4.1: Hypothetical Transition State Energy Calculations for a Stereoselective Reaction This table provides an illustrative example based on computational methodologies for predicting stereoselectivity. numberanalytics.comresearchgate.netacs.org

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Major Product | Energy Difference (ΔΔG‡) (kcal/mol) | Predicted Enantiomeric Excess (% ee) at 298 K |

|---|---|---|---|---|

| TS-S (pro-S pathway) | 15.2 | This compound | \multirow{2}{}{1.8} | \multirow{2}{}{~90%} |

| TS-R (pro-R pathway) | 17.0 |

In this hypothetical case, the transition state leading to the (S)-product is 1.8 kcal/mol lower in energy than the one leading to the (R)-product. This significant energy difference strongly favors the formation of this compound, and computational models can thus predict a highly stereoselective reaction, guiding synthetic efforts. nih.gov

Future Research Trajectories and Emerging Opportunities

Innovations in Enantioselective Synthetic Routes to Piperazine-2-carboxamides

The development of efficient, stereoselective methods to access enantiomerically pure piperazine-2-carboxamides is a primary focus of ongoing research. Current strategies often rely on classical resolution or the hydrogenation of prochiral pyrazine (B50134) precursors. However, emerging innovations are paving the way for more direct and atom-economical approaches.

Biocatalytic and Kinetic Resolution: Enzymatic methods offer a highly selective and environmentally benign route to chiral piperazines. Kinetic resolution of racemic piperazine-2-carboxamide (B1304950) using enzymes such as aminopeptidases is a promising strategy. For instance, leucine (B10760876) aminopeptidase (B13392206) has been successfully used for the resolution of N-t-Boc-piperazine carboxamide, yielding the (S)-acid and the (R)-amide with high optical purity. tandfonline.com Similarly, whole bacterial cells containing stereospecific amidases, like those from Klebsiella terrigena, have been employed for the kinetic resolution of racemic piperazine-2-carboxamide to produce (S)-piperazine-2-carboxylic acid with high enantiomeric excess. researchgate.net A recent study highlighted the use of a semipurified aminopeptidase from Aspergillus oryzae for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid. biosynth.com

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation represents a powerful tool for the direct synthesis of chiral piperazines from their aromatic precursors. The asymmetric hydrogenation of tetrahydropyrazines using rhodium catalysts with chiral ligands like (R)-BINAP has been shown to produce the corresponding piperazine (B1678402) derivatives in high yield and excellent enantioselectivity (up to 99% ee). princeton.edu This method was instrumental in the synthesis of an intermediate for the HIV protease inhibitor, indinavir. princeton.edu Patents have also described the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives catalyzed by optically active rhodium complexes as a method to produce optically active piperazine-2-carboxylic acid derivatives on an industrial scale. google.com

Future innovations will likely focus on the development of new catalyst systems with broader substrate scope, lower catalyst loadings, and milder reaction conditions. The exploration of non-precious metal catalysts for these transformations is also a significant area of interest. Furthermore, palladium-catalyzed asymmetric allylic alkylation reactions are being developed for the enantioselective synthesis of α-substituted piperazin-2-ones, which can be subsequently reduced to the desired chiral piperazines. nih.govnih.gov

| Method | Catalyst/Enzyme | Substrate | Product | Key Findings | Reference |

| Biocatalytic Resolution | Leucine Aminopeptidase | N-t-Boc-piperazine carboxamide | (S)-acid and (R)-amide | Good optical purity achieved. | tandfonline.com |

| Biocatalytic Resolution | Aminopeptidase (Aspergillus oryzae) | Racemic piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | High enantiopurity, potential for continuous flow. | biosynth.com |

| Asymmetric Hydrogenation | [(R)-BINAP(COD)Rh]TfO | Tetrahydropyrazine (B3061110) | (S)-piperazine derivative | 96% yield, 99% enantiomeric excess. | princeton.edu |

| Asymmetric Allylic Alkylation | Palladium/Chiral Ligand | N-protected piperazin-2-ones | Enantioenriched tertiary piperazine-2-ones | Provides access to α-tertiary piperazines. | nih.gov |

Expansion of Derivatization Chemistry and Reaction Scope

The piperazine-2-carboxamide scaffold possesses three key points for diversification: the two nitrogen atoms of the piperazine ring and the carboxamide group. Future research will continue to exploit these handles to expand the chemical space accessible from this core.

Solid-phase synthesis has been a key technology for creating large libraries of piperazine-2-carboxamide derivatives for high-throughput screening. 5z.comnih.gov By employing orthogonal protecting group strategies, each functional group can be addressed selectively, allowing for the introduction of a wide range of substituents. 5z.com Future work will likely involve the development of novel solid-phase routes that allow for more complex and diverse modifications.

The derivatization of the piperazine nitrogens allows for the modulation of the compound's physicochemical properties, such as basicity and lipophilicity, which is crucial in drug discovery. Furthermore, derivatization of the carboxamide itself or its conversion to other functional groups opens up additional avenues for structural modification. L-piperazine-2-carboxylic acid derived N-formamides have been shown to act as highly enantioselective Lewis basic catalysts for the hydrosilylation of imines, demonstrating that derivatization can also impart novel catalytic activity. organic-chemistry.org The formation of metal complexes with piperazine carboxamide derivatives has also been explored, leading to novel compounds with potential antibacterial activity. bohrium.com

| Derivatization Strategy | Purpose | Example | Outcome | Reference |

| Solid-Phase Synthesis | Library Generation | Functionalization of N1 and N4 positions on a solid support. | Creation of 15,000 discrete compounds for lead discovery. | 5z.comnih.gov |

| Catalysis | Development of New Catalysts | Synthesis of L-piperazine-2-carboxylic acid derived N-formamides. | Highly enantioselective Lewis basic catalysts for hydrosilylation. | organic-chemistry.org |

| Metal Complexation | New Materials/Properties | Synthesis of copper (II), cobalt (II), zinc (II), and nickel (II) complexes. | Compounds with potent antibacterial activity against MRSA. | bohrium.com |

| Analytical Chemistry | Ultrasensitive Detection | Use of derivatizing agents for HPLC-MS/MS analysis. | Enables detection of amine enantiomers at femtomolar levels. | nih.gov |

Novel Applications in Complex Molecule Synthesis and Scaffold Design

The conformationally constrained nature of the piperazine ring makes it an attractive design element for mimicking peptide turns or serving as a rigid scaffold to orient pharmacophoric groups. Its utility has been demonstrated in a number of biologically active agents, including the HIV protease inhibitor Indinavir and the nucleoside transport blocker Draflazine. tandfonline.com

Future applications will see (S)-piperazine-2-carboxamide and its derivatives used as building blocks for increasingly complex molecular architectures. Its stereochemistry can be used to control the three-dimensional arrangement of substituents, which is critical for achieving high-affinity and selective interactions with biological targets. The development of synthetic routes to novel bicyclic and spirocyclic piperazine analogues will provide access to new and unexplored chemical space. researchgate.net

The use of piperazine-2-carboxamide derivatives in combinatorial libraries for lead discovery will continue to be a significant area of research. 5z.comnih.gov Computational methods are being used to guide the design of these libraries to maximize chemical diversity and optimize pharmacokinetic properties. nih.gov The integration of this scaffold into DNA-encoded libraries is another emerging opportunity, allowing for the screening of massive numbers of compounds against a wide range of biological targets.

Development of Sustainable and Green Chemistry Approaches for its Production and Utilization

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. For piperazine-2-carboxamide, this translates to a focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

Biocatalysis and Water-Based Synthesis: As mentioned previously, enzymatic resolutions are inherently green processes, often proceeding in aqueous media under mild conditions. biosynth.com A two-step approach to (S)-piperazine-2-carboxylic acid has been reported that involves the hydrogenation of pyrazine-2-carboxamide in water, which directly yields a concentrated aqueous solution of the racemic product suitable for subsequent enzymatic resolution. biosynth.com This approach minimizes the use of organic solvents.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. A machine-assisted, multi-step flow synthesis of racemic piperazine-2-carboxamide has been developed. beilstein-journals.org This process involves the sequential hydration of a nitrile to an amide followed by hydrogenation of the pyrazine ring, with both steps utilizing heterogeneous catalysts in packed-bed reactors. beilstein-journals.orgresearchgate.net This automated system allows for precise control over reaction parameters and minimizes manual handling of intermediates. Future research will focus on integrating enantioselective steps, such as chiral catalysis or enzymatic resolution, into continuous flow systems to produce this compound in a fully automated and sustainable manner.

| Green Approach | Technology/Method | Advantages | Reference |

| Biocatalysis | Immobilized Aminopeptidase | Use of water as solvent, high selectivity, catalyst reusability. | biosynth.com |

| Flow Chemistry | Machine-Assisted Synthesis | Enhanced safety, scalability, process control, reduced waste. | beilstein-journals.orgresearchgate.net |

| Green Solvents | Aqueous Reaction Media | Avoids use of volatile organic compounds, simplifies downstream processing. | biosynth.com |

| Process Intensification | Telescoped Reactions | Combines multiple synthetic steps without isolating intermediates, saving time and resources. | beilstein-journals.org |

Q & A

Q. What strategies mitigate data contradictions in pharmacological studies of this compound analogs?

- Methodology :

- Batch Consistency : Ensure synthetic reproducibility via strict QC (e.g., ≥98% purity by HPLC).

- Assay Validation : Use orthogonal assays (e.g., SPR vs. cell-based cAMP assays) to confirm target engagement.

- Computational Modeling : DFT studies resolve discrepancies in binding modes (e.g., p–p vs. hydrogen-bonding interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.